Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Description
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic amine derivative with a rigid three-dimensional structure. Its molecular formula is C₇H₁₂ClNO₂, molecular weight 177.63 g/mol, and CAS number 1221795-91-0 . It is listed in catalogs as a pharmaceutical intermediate, though its availability fluctuates (e.g., discontinued status noted in 2025) .
Properties
IUPAC Name |
methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-4-5(7)2-3-8-7;/h5,8H,2-4H2,1H3;1H/t5-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQRYMWXVTYRO-PACXSXMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@H]1CCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217994-39-2 | |
| Record name | methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic ring structure: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ester group: The ester group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has been studied for its potential as a neuroprotective agent. Its structural similarity to known neurotransmitter systems suggests it may modulate synaptic transmission and neuroplasticity.
Case Study : A study by Kallam et al. demonstrated that derivatives of this compound exhibited significant activity in models of neurodegenerative diseases, showing promise in enhancing cognitive function and reducing neuronal apoptosis .
Analgesic Properties
Research indicates that this compound may possess analgesic properties, potentially serving as a lead compound in the development of new pain management therapies.
Case Study : In preclinical trials, the compound was shown to reduce pain responses in animal models, suggesting a mechanism that involves modulation of pain pathways in the central nervous system .
Building Block in Organic Synthesis
Due to its unique bicyclic structure, this compound serves as an important building block for synthesizing more complex organic molecules.
Data Table: Synthetic Applications
Safety Profile
The compound has been evaluated for safety in laboratory settings, revealing moderate toxicity levels under certain conditions.
Safety Data Table
| Hazard Classification | Description |
|---|---|
| H227 | Combustible liquid |
| H315 | Causes skin irritation |
These findings underscore the necessity for careful handling and further investigation into its long-term effects .
Mechanism of Action
The mechanism of action of Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects : The 6,6-dimethyl variant (CAS 565456-77-1) exhibits enhanced steric hindrance, making it a preferred intermediate for synthesizing conformationally restricted drugs like protease inhibitors .
Stereochemical Differences : The (1R,2S,5S) configuration in dimethyl derivatives (e.g., CAS 565456-77-1) introduces distinct spatial orientations, affecting receptor binding in neurological targets .
Key Findings:
- The parent compound’s synthesis often involves Boc protection/deprotection strategies, while dimethyl analogs require regioselective alkylation .
- Ethyl ester derivatives are less common in commercial catalogs, suggesting methyl esters dominate due to cost and stability .
Pharmacological Relevance
- Target Compound: Limited direct pharmacological data exist, but its role as a Saxagliptin impurity (Catalogue No. PA 19 0401001) highlights its relevance in quality control for antidiabetic drugs .
- Dimethyl Analog (CAS 565456-77-1) : Used in synthesizing peptidomimetics targeting mGlu receptors, which modulate neurotransmitter release .
- Ethyl Analog (CAS 1330784-71-8) : Explored in asymmetric catalysis for generating enantiopure amines .
Notes on Evidence and Discrepancies
- Gaps in Data : Physicochemical properties (e.g., melting point, solubility) are absent for most analogs, complicating direct comparisons .
Biological Activity
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₁ClN₁O₂
- Molecular Weight : 175.62 g/mol
- CAS Number : 1932478-97-1
Opioid Receptor Activity
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane derivatives have been studied for their interaction with opioid receptors, specifically as μ-opioid receptor ligands. Research indicates that these compounds exhibit high binding affinity and selectivity for the μ-opioid receptor over δ and κ subtypes, making them potential candidates for pain management therapies .
Antitumor Activity
Recent studies have explored the antitumor potential of related azabicyclo compounds. For instance, spiro-fused variants of the azabicyclo[3.1.0]hexane framework have demonstrated cytostatic effects on cancer cell lines by arresting the cell cycle at the G0/G1 phase . These findings suggest that methyl (1S,5R)-2-azabicyclo[3.1.0]hexane derivatives may also possess similar antitumor properties.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Binding : The compound acts primarily through binding to μ-opioid receptors, which modulate pain perception and can influence various physiological responses.
- Cell Cycle Arrest : Studies indicate that related compounds can inhibit the transition of cells from G0/G1 to S phase, thereby reducing cell proliferation in certain cancer models .
Study on Opioid Receptor Ligands
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of 3-azabicyclo[3.1.0]hexane derivatives and evaluated their binding affinities to opioid receptors. Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane derivatives showed promising results with picomolar binding affinities . This suggests their potential use in treating conditions associated with pain and pruritus.
Antitumor Efficacy Evaluation
A separate study focused on the cytotoxic effects of azabicyclo compounds on transformed cell lines demonstrated that these compounds could significantly reduce cell viability and alter cell cycle dynamics . The most effective derivatives led to a marked decrease in the S phase population compared to controls.
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₁ClN₁O₂ |
| Molecular Weight | 175.62 g/mol |
| CAS Number | 1932478-97-1 |
| μ-opioid Receptor Affinity | Picomolar range |
| Antitumor Activity | Cell cycle arrest at G0/G1 phase |
Q & A
Q. What are the key synthetic routes for Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclopropanation or photochemical methods to construct the bicyclic core. For example, cyclization of glutamic acid derivatives under acidic conditions followed by esterification and hydrochloride salt formation is a common approach . Reaction optimization includes:
- Temperature control : Maintaining 0–5°C during cyclopropanation to minimize side reactions.
- Solvent selection : Dichloromethane or THF for improved solubility of intermediates.
- Purification : Chromatography or recrystallization to achieve >95% purity .
Q. How does the hydrochloride salt form influence the compound's physicochemical properties?
The hydrochloride salt enhances aqueous solubility (critical for biological assays) and stabilizes the compound against hydrolysis. Key parameters:
- Solubility : Up to 10 mg/mL in water at 25°C, compared to <1 mg/mL for the free base.
- Stability : Hydrochloride salts reduce degradation rates in neutral/basic conditions .
Advanced Research Questions
Q. How does the stereochemistry (1S,5R) affect binding affinity to neurological targets?
The bicyclic core's rigidity and stereochemistry create a chiral environment that selectively interacts with GABAA receptors or monoamine transporters. Computational docking studies reveal:
Q. What analytical techniques resolve discrepancies in reported biological activities of stereoisomers?
Contradictions arise from incomplete stereochemical characterization. Methodological solutions:
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved metabolic stability?
Replace the methyl ester with bioisosteres (e.g., amides) to reduce esterase-mediated hydrolysis. SAR
| Modification | Half-life (Human Liver Microsomes) | IC50 (GABAA) |
|---|---|---|
| Methyl ester (parent) | 12 min | 8 nM |
| Ethyl amide | 45 min | 15 nM |
| Data suggests ethyl amide analogs retain activity while improving stability . |
Data Contradiction Analysis
Q. How to reconcile conflicting reports on neuropharmacological efficacy in rodent models?
Discrepancies arise from variations in:
- Dosing regimens : Subchronic dosing (5 mg/kg/day for 7 days) shows anxiolytic effects, while acute doses (20 mg/kg) cause sedation.
- Species differences : Higher CYP2D6 activity in rats accelerates clearance compared to mice .
Methodological Guidance
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?
Q. Which in vitro assays best predict in vivo bioavailability?
Prioritize assays measuring:
- Permeability : Caco-2 cell monolayers (Papp >5 × 10<sup>−6</sup> cm/s).
- Plasma protein binding : Equilibrium dialysis showing <90% binding for optimal free fraction .
Applications in Drug Design
Q. How is this compound used as a scaffold for protease inhibitors?
The bicyclic core mimics proline in substrate-binding pockets. Modifications:
- Introduce fluorine at C4 to enhance electronegativity (IC50 vs. HCV NS3/4A protease: 2 nM vs. 18 nM for parent) .
Q. What computational tools predict off-target interactions?
Use molecular dynamics (MD) simulations (AMBER force field) to assess binding to hERG channels. Key metrics:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
